N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
This compound is a structurally complex molecule integrating multiple pharmacophores:
- Indole moiety: A 1H-indol-3-yl group linked via an ethyl chain, commonly associated with bioactivity in neurotransmitter systems and anticancer agents.
- Benzamide core: Provides rigidity and hydrogen-bonding capacity, often enhancing target binding.
Properties
CAS No. |
688055-82-5 |
|---|---|
Molecular Formula |
C27H22N4O4S |
Molecular Weight |
498.56 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C27H22N4O4S/c32-25(28-10-9-18-13-29-21-4-2-1-3-19(18)21)17-7-5-16(6-8-17)14-31-26(33)20-11-23-24(35-15-34-23)12-22(20)30-27(31)36/h1-8,11-13,29H,9-10,14-15H2,(H,28,32)(H,30,36) |
InChI Key |
IRGSPPYVEVJNHJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an indole moiety linked to a quinazoline ring system, which is known for various pharmacological activities. The structural formula is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C25H26N4O4S |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BEYBFOGNHICPSX-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In particular, studies have shown that derivatives of indole and quinazoline possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA . The presence of the indole moiety is believed to enhance the antimicrobial efficacy by interfering with bacterial protein synthesis and function.
Anticancer Potential
The anticancer activity of this compound has also been explored. Various studies have highlighted the ability of indole derivatives to inhibit the proliferation of cancer cell lines. For example, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-benzamide have shown significant antiproliferative effects against lung cancer cells (A549) compared to non-tumor cells .
The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that N-[2-(1H-indol-3-yl)ethyl]-4-benzamide analogs can effectively bind to proteins involved in bacterial resistance mechanisms and cancer pathways . The computational models indicate favorable interactions that could lead to enhanced biological activity.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Case Study 1: Antibacterial Evaluation
- Case Study 2: Anticancer Activity
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential antitumor properties. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its viability as a therapeutic agent against various cancers. The interaction of the indole moiety with cellular receptors and the quinazoline derivative's ability to inhibit specific enzymes are critical to understanding its mechanism of action.
Antimicrobial Activity
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has also shown promise in antimicrobial applications. Studies have explored its efficacy against various pathogens, indicating significant activity against bacteria and fungi. This positions the compound as a potential candidate for developing new antimicrobial agents .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify and create derivatives that may possess enhanced biological activities or novel properties .
Material Science
The compound's properties may also be harnessed in material science, particularly in developing new materials with specific characteristics such as enhanced conductivity or stability. This application is still under exploration but holds potential for future innovations in the field.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest a mechanism that could be further explored for therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study reported low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity. This positions the compound as a potential lead for developing new treatments for bacterial infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Key Observations :
- The target compound’s quinazoline-dioxolo core is distinct from the thiadiazole (6, 8a) or oxadiazole (4) systems in analogs. This likely alters electronic distribution and target selectivity.
Key Reaction Data
| Compound | Yield | Reaction Time | Conditions |
|---|---|---|---|
| 6 | 70% | 5 h | Ethanol, reflux |
| 8a | 80% | 5–10 h | Glacial acetic acid, reflux |
| 4 | Not reported | Not reported | Hydrazine-carbothioate cyclization |
Physicochemical Properties
Melting Points and Stability
The target compound’s melting point is unreported but expected to exceed 250°C based on its fused quinazoline system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
